molecular formula C11H11N7O2 B13455132 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine

Cat. No.: B13455132
M. Wt: 273.25 g/mol
InChI Key: KDNZYGBWKGIKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with a 4,6-dimethoxypyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable purine derivative. One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions are optimized to achieve high conversion and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and conditions is preferred to minimize the production of hazardous waste. Dimethyl carbonate, for example, is a non-toxic and pollution-free reagent that is widely used in industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethoxypyrimidine derivatives: These compounds share the pyrimidine ring system and exhibit similar chemical properties.

    Purine derivatives: Compounds like adenine and guanine are structurally related to 9-(4,6-dimethoxypyrimidin-2-yl)-9H-purin-6-amine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a dimethoxypyrimidine group makes it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N7O2

Molecular Weight

273.25 g/mol

IUPAC Name

9-(4,6-dimethoxypyrimidin-2-yl)purin-6-amine

InChI

InChI=1S/C11H11N7O2/c1-19-6-3-7(20-2)17-11(16-6)18-5-15-8-9(12)13-4-14-10(8)18/h3-5H,1-2H3,(H2,12,13,14)

InChI Key

KDNZYGBWKGIKJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2C=NC3=C(N=CN=C32)N)OC

Origin of Product

United States

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